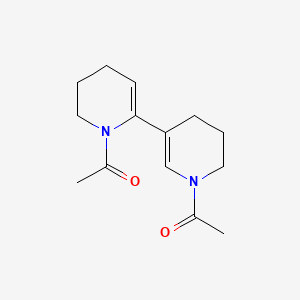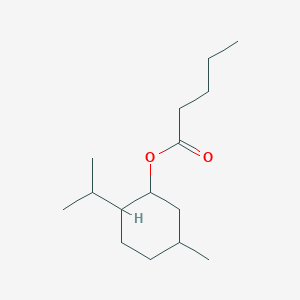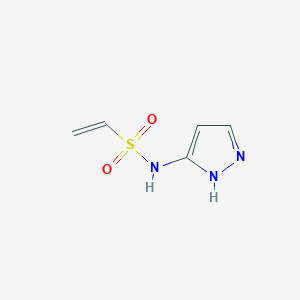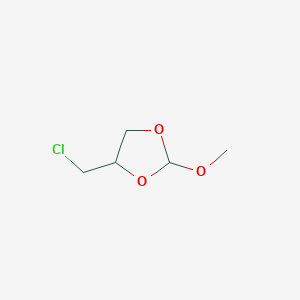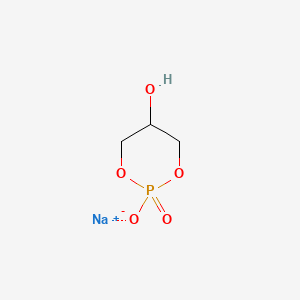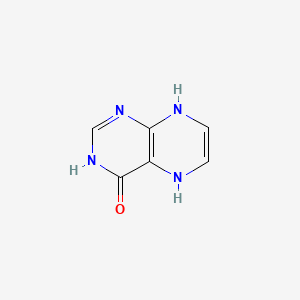
4(1H)-Pteridinone, 5,8-dihydro-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(1H)-Pteridinone, 5,8-dihydro-(9CI) is a heterocyclic compound that belongs to the pteridine family Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pteridinone, 5,8-dihydro-(9CI) typically involves the condensation of aromatic aldehydes with 2,6-diaminopyrimidin-4(3H)-one and acetophenone derivatives or various cyclic ketones. This reaction is often carried out in the presence of a catalytic amount of sodium carbonate in a mixture of water and ethanol at 60°C . This method is favored for its efficiency and the formation of two carbon–carbon bonds and one carbon–nitrogen bond in a single synthetic step.
Industrial Production Methods
Industrial production methods for 4(1H)-Pteridinone, 5,8-dihydro-(9CI) are not well-documented in the literature. the principles of green chemistry, such as using environmentally friendly solvents and catalysts, are likely to be applied to scale up the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4(1H)-Pteridinone, 5,8-dihydro-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex pteridine derivatives.
Reduction: Reduction reactions can yield dihydropteridinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pteridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or water.
Major Products
The major products formed from these reactions include various substituted pteridines, which can have enhanced biological activities or serve as intermediates in the synthesis of more complex molecules.
Wissenschaftliche Forschungsanwendungen
4(1H)-Pteridinone, 5,8-dihydro-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential role in enzyme inhibition and as a precursor to biologically active molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It is used in the development of new materials with specific properties, such as fluorescence.
Wirkmechanismus
The mechanism of action of 4(1H)-Pteridinone, 5,8-dihydro-(9CI) involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular processes such as proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pterin: A natural pigment with a similar pteridine core.
Folic Acid: An essential vitamin involved in DNA synthesis and repair.
Biopterin: A cofactor for various enzymatic reactions.
Uniqueness
4(1H)-Pteridinone, 5,8-dihydro-(9CI) is unique due to its specific substitution pattern and the potential for diverse chemical modifications. This uniqueness allows for the exploration of new biological activities and the development of novel therapeutic agents.
Eigenschaften
Molekularformel |
C6H6N4O |
|---|---|
Molekulargewicht |
150.14 g/mol |
IUPAC-Name |
5,8-dihydro-3H-pteridin-4-one |
InChI |
InChI=1S/C6H6N4O/c11-6-4-5(9-3-10-6)8-2-1-7-4/h1-3,7H,(H2,8,9,10,11) |
InChI-Schlüssel |
RTXWGTSLXWVUFM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC2=C(N1)C(=O)NC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3-Piperidinedicarboxylicacid,5-amino-6-oxo-,[2S-(2alpha,3alpha,5alpha)]-(9CI)](/img/structure/B13807411.png)
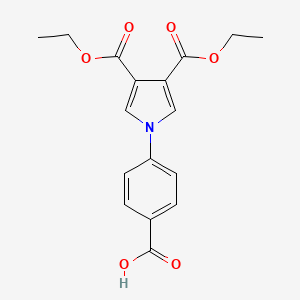
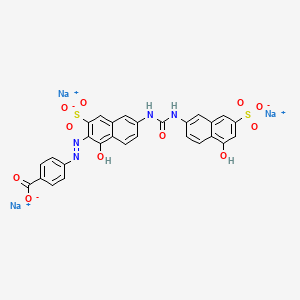
![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-prop-2-enoxy-1H-purin-6-one](/img/structure/B13807428.png)

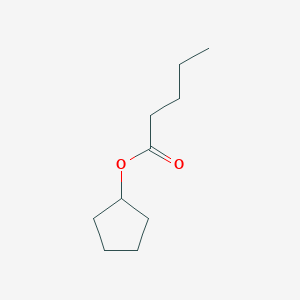
![[(10R,11R)-10-[(10S,11R)-11-formyl-3,4,5,16,17,18-hexahydroxy-8,13-dioxo-9,12-dioxatricyclo[12.4.0.02,7]octadeca-1(18),2,4,6,14,16-hexaen-10-yl]-3,4,5,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-11-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13807443.png)
